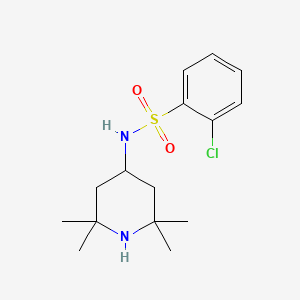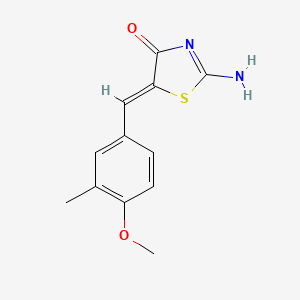
2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide, also known as TFP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug development and disease treatment. TFP is a potent inhibitor of several enzymes and has been shown to exhibit promising activity against a variety of diseases, including cancer and inflammation.
Wirkmechanismus
2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide exerts its inhibitory activity by binding to the active site of target enzymes, thereby preventing their catalytic activity. For example, this compound has been shown to inhibit MMPs by binding to the zinc ion in the active site, preventing substrate binding and catalysis. Similarly, this compound inhibits HDACs by binding to the zinc ion in the active site and preventing the deacetylation of histone proteins. The inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the infiltration of immune cells into inflamed tissues. This compound has also been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide is its potent inhibitory activity against several enzymes, making it an attractive candidate for drug development. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising drug candidate. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammation. Another direction is the study of this compound's mechanism of action and its potential interactions with other proteins and enzymes. Additionally, the development of more soluble forms of this compound could expand its potential applications in experimental settings. Overall, the study of this compound has significant potential for the development of new drugs and treatments for a variety of diseases.
Synthesemethoden
The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide involves the reaction of 4-fluoroaniline with trifluoroacetic acid anhydride to produce 4-(trifluoromethyl)aniline. This compound is then reacted with phenylsulfonyl chloride to produce N-(4-(trifluoromethyl)phenyl)sulfonyl chloride. The final step involves the reaction of N-(4-(trifluoromethyl)phenyl)sulfonyl chloride with ethanimidamide to produce this compound.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(4-fluorophenyl)-N'-(phenylsulfonyl)ethanimidamide has been extensively studied for its potential applications in drug development and disease treatment. It has been shown to exhibit potent inhibitory activity against several enzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and phosphodiesterases (PDEs). These enzymes play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c15-10-6-8-11(9-7-10)19-13(14(16,17)18)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBVXQSNMYALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)

![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5407574.png)
![N-[4-(1-piperidinylcarbonyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5407580.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5407583.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5407593.png)
![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
![2-{[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5407639.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5407660.png)
